Chloromethyl (4-chlorophenyl) carbonate
Overview
Description
Chloromethyl (4-chlorophenyl) carbonate is an organic compound with the molecular formula C8H6Cl2O3 It is a derivative of carbonate, featuring a chloromethyl group and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl (4-chlorophenyl) carbonate can be synthesized through the reaction of 4-chlorophenol with phosgene in the presence of a base. The reaction typically proceeds as follows:
Reaction of 4-chlorophenol with phosgene: This step involves the formation of the carbonate ester.
Base Catalysis: A base such as pyridine or triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl (4-chlorophenyl) carbonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Hydrolysis: The carbonate ester can be hydrolyzed to produce 4-chlorophenol and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine) and alcohols (e.g., methanol). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Hydrolysis: This reaction can be performed under acidic or basic conditions, with water as the reagent.
Major Products
Nucleophilic Substitution: Produces substituted derivatives of this compound.
Hydrolysis: Produces 4-chlorophenol and carbon dioxide.
Scientific Research Applications
Chloromethyl (4-chlorophenyl) carbonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and other materials with specific properties.
Biological Studies: It serves as a reagent in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of chloromethyl (4-chlorophenyl) carbonate involves the formation of reactive intermediates, such as the chloromethyl cation. This cation can undergo electrophilic substitution reactions with various nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Chloromethyl (4-methylphenyl) carbonate: Similar structure but with a methyl group instead of a chlorine atom.
Chloromethyl (4-nitrophenyl) carbonate: Contains a nitro group, leading to different reactivity and applications.
Properties
IUPAC Name |
chloromethyl (4-chlorophenyl) carbonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c9-5-12-8(11)13-7-3-1-6(10)2-4-7/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPJPQUKKYSYEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)OCCl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132905-83-0 | |
Record name | chloromethyl (4-chlorophenyl) carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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